4-((4-chlorophenyl)thio)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide
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Overview
Description
4-((4-chlorophenyl)thio)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a cyano group, and a dimethylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)thio)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide typically involves multiple steps:
Formation of the Chlorophenyl Thioether: The initial step involves the reaction of 4-chlorothiophenol with an appropriate alkyl halide under basic conditions to form the chlorophenyl thioether.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Butanamide Backbone: The final step involves the coupling of the chlorophenyl thioether with the cyano-dimethylthiophenyl intermediate under amide bond-forming conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features could make it useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfur-containing groups.
Mechanism of Action
The mechanism by which 4-((4-chlorophenyl)thio)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could interact with specific receptors on cell surfaces, altering their signaling pathways.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
4-((4-chlorophenyl)thio)butanoic acid: Similar structure but lacks the cyano and dimethylthiophenyl groups.
N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide: Similar structure but lacks the chlorophenyl thioether group.
Uniqueness
4-((4-chlorophenyl)thio)-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS2/c1-11-12(2)23-17(15(11)10-19)20-16(21)4-3-9-22-14-7-5-13(18)6-8-14/h5-8H,3-4,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNBWPVQHRSDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCCSC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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